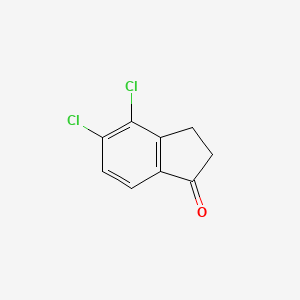

4,5-dichloro-2,3-dihydro-1H-inden-1-one

説明

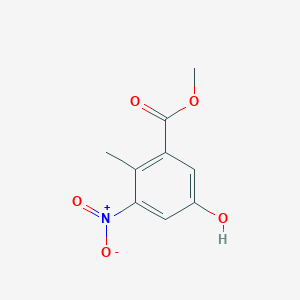

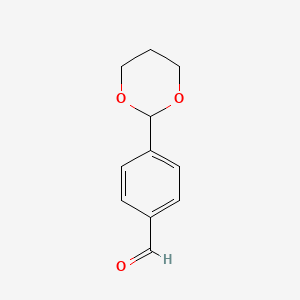

“4,5-dichloro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6Cl2O . It is also known as DIN.

Molecular Structure Analysis

The molecular structure of “4,5-dichloro-2,3-dihydro-1H-inden-1-one” consists of a pyrazole bound to a phenyl group . The InChI code for this compound is 1S/C9H6Cl2O/c10-7-3-1-5-6 (9 (7)11)2-4-8 (5)12/h1,3H,2,4H2 .Physical And Chemical Properties Analysis

The molecular weight of “4,5-dichloro-2,3-dihydro-1H-inden-1-one” is 201.05 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 199.9795702 g/mol . Its topological polar surface area is 17.1 Ų . It has a complexity of 205 .科学的研究の応用

Catalytic Systems and Synthesis

4,5-dichloro-2,3-dihydro-1H-inden-1-one derivatives have been synthesized through decarbonylative cycloaddition, involving rhodium (I) catalysis and direct carbon–carbon bond cleavage. This process is significant for developing advanced catalytic systems and synthesizing complex molecular structures (Hu et al., 2022).

Pesticide Synthesis

The compound is a key intermediate in the synthesis of the pesticide Indoxacarb. An improved synthesis method using this compound demonstrates its importance in agricultural chemistry and pesticide development (Jing, 2012).

Pharmaceutical Research

In pharmaceutical research, polymorphic forms of derivatives containing 4,5-dichloro-2,3-dihydro-1H-inden-1-one have been studied using spectroscopic and diffractometric techniques. This research is crucial for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).

Solar Cell Development

Derivatives of 4,5-dichloro-2,3-dihydro-1H-inden-1-one have been utilized in the development of asymmetric small molecule acceptors for polymer solar cells. This showcases its application in renewable energy and materials science (Liu et al., 2020).

Molecular Structure and Spectroscopic Studies

Detailed investigations on the molecular structure, electronic characteristics, and spectroscopic properties of derivatives have been conducted. These studies are pivotal in materials science and chemistry for understanding the behavior of complex molecules (Viji et al., 2020).

特性

IUPAC Name |

4,5-dichloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWOFYRNDCXWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)